Casein phosphopeptide

Description

BenchChem offers high-quality Casein phosphopeptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Casein phosphopeptide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

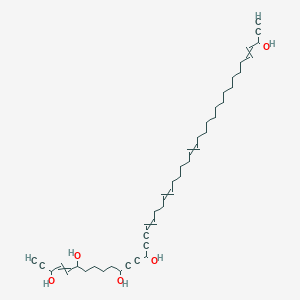

C44H64O5 |

|---|---|

Molecular Weight |

673.0 g/mol |

IUPAC Name |

tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol |

InChI |

InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2 |

InChI Key |

KYGMBSAVQJMJPR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Bioactive Peptide: An In-depth Technical Guide on the Origin and Discovery of Casein Phosphopeptide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the seminal research and scientific milestones that led to the discovery and characterization of casein phosphopeptides (CPPs). It delves into the historical context of their origin from casein, the pioneering experiments that unveiled their unique mineral-binding properties, and the early methodologies employed for their isolation and analysis. This document is intended to serve as a detailed resource, offering insights into the foundational science of CPPs that continues to inform their application in nutrition and pharmacology today.

Historical Prelude: From Phosphorylated Protein to Bioactive Peptide

The story of casein phosphopeptides begins with the early characterization of casein itself, the predominant protein in milk. As early as 1883, the Swedish chemist Olof Hammarsten identified that casein contains the chemical phosphate, a discovery that marked the first indication of protein phosphorylation. For decades, casein was recognized for its nutritional value and its role in forming the colloidal suspension of casein micelles in milk, which sequesters high concentrations of calcium and phosphate.

The concept of a bioactive peptide derived from casein that could influence mineral absorption began to take shape in the mid-20th century. Olof Mellander, in the 1950s, published a series of papers on the "physiological importance of the casein phosphopeptide calcium salts," highlighting their potential role in calcium dosage for infants.[1] This work laid the crucial groundwork for understanding that specific fragments of casein could possess biological activities beyond simple nutrition.

The definitive discovery of a distinct peptide with calcium-sequestering properties was reported in a landmark 1958 paper in Science by R.E. Reeves and N.G. Latour, titled "Calcium phosphate sequestering phosphopeptide from casein."[2] This publication is widely considered the formal announcement of the discovery of what we now know as casein phosphopeptides.

The Birth of CPPs: Enzymatic Liberation from Casein

Casein phosphopeptides are not naturally present in milk in their free form. Instead, they are "encrypted" within the primary structure of casein proteins, primarily αs1-, αs2-, and β-casein. Their liberation is a direct result of enzymatic hydrolysis, a process that mimics natural digestion. The key enzyme in this process is trypsin , a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

The highly phosphorylated regions of casein, rich in phosphoserine residues, are resistant to tryptic digestion. This resistance leads to the accumulation of these phosphorylated peptide fragments, the CPPs.

Early Experimental Protocol for Tryptic Digestion of Casein

While precise, detailed protocols from the 1950s are not extensively documented in readily available literature, based on the practices of that era for protein chemistry, a representative early protocol for the laboratory-scale production of CPPs can be reconstructed as follows:

-

Substrate Preparation: A solution of casein (e.g., 1-5% w/v) was prepared in a slightly alkaline buffer, typically around pH 8.0, which is the optimal pH for trypsin activity.

-

Enzyme Addition: Crystalline trypsin was added to the casein solution. The enzyme-to-substrate ratio was a critical parameter, though not always explicitly stated in early papers. Ratios in the range of 1:50 to 1:200 (w/w) were common for protein digestion.

-

Incubation: The mixture was incubated at a temperature optimal for trypsin, around 37°C, for a period ranging from several hours to overnight (e.g., 3 to 24 hours).

-

Enzyme Inactivation: Following digestion, the trypsin was inactivated, typically by heating the solution (e.g., to 90°C for 10 minutes) or by adjusting the pH to a level where the enzyme is inactive.

-

Initial Purification: The resulting hydrolysate, a complex mixture of peptides, was then subjected to purification to isolate the phosphopeptides.

Pioneering Methodologies for CPP Isolation and Characterization

The analytical techniques of the mid-20th century were rudimentary by today's standards, yet they were sufficient to isolate and characterize the novel phosphopeptides.

Isolation and Purification

Early researchers employed a combination of precipitation and chromatographic techniques to enrich CPPs from the tryptic digest.

-

Calcium Phosphate Precipitation: A common initial step involved the addition of calcium chloride to the hydrolysate at a slightly acidic pH (around 4.6). This would cause the precipitation of a complex of CPPs and calcium phosphate, effectively separating them from non-phosphorylated peptides.

-

Paper Chromatography and Electrophoresis: These were the workhorse techniques of the 1950s and 1960s for separating peptides. The negatively charged phosphate groups on the CPPs would cause them to migrate differently from other peptides in an electric field (electrophoresis) or to have different partitioning behavior in a solvent system (chromatography).

-

Ion-Exchange Chromatography: As this technique became more prevalent in the 1960s, it was applied to CPP purification. Anion-exchange chromatography, in particular, was effective. In this method, the negatively charged CPPs bind to a positively charged stationary phase and are then eluted by increasing the salt concentration of the mobile phase.

Early Characterization Techniques

Once isolated, the phosphopeptides were characterized using the available biochemical methods of the time:

-

Amino Acid Analysis: This involved the complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, often using paper chromatography and colorimetric reactions (e.g., with ninhydrin). This allowed for the determination of the amino acid composition of the CPPs.

-

Molecular Weight Estimation: Early estimations of molecular weight were often based on the amino acid composition or through techniques like gel filtration chromatography as it became available.

-

Phosphate Content Analysis: The amount of phosphate in the isolated peptides was a key characteristic and was determined using colorimetric assays for inorganic phosphate after ashing the sample.

Quantitative Data from Early and Modern Studies

Direct quantitative data from the seminal papers of the 1950s is scarce in modern databases. However, the foundational work of that era paved the way for more detailed quantitative analysis in the following decades. The tables below summarize key quantitative data for prominent CPPs, drawing from both historical context and more recent, precise measurements that built upon the initial discoveries.

| Parameter | αs1-Casein Derived CPPs | β-Casein Derived CPPs | αs2-Casein Derived CPPs | Source(s) |

| Example Sequence | f(59-79) | f(1-25) | f(1-21) | [3] |

| Number of Amino Acids | 21 | 25 | 21 | [3] |

| Molecular Weight (Da) | ~2700 | ~3125 | ~2600 | [3] |

| Phosphoserine Residues | 5 | 4 | 4 | [3] |

| Property | CPP1 | CPP2 | Source(s) |

| Purity (%) | 18.37 | 25.12 | [4] |

| Calcium Binding Capacity (mg/g) | 107.15 ± 6.27 | 142.56 ± 7.39 | [4] |

| Calcium Transport Increase in Caco-2 cells (%) | 21.78 | 53.68 | [4] |

Mechanism of Action: The Chelation Hypothesis

The primary mechanism of action of casein phosphopeptides, as hypothesized by early researchers and confirmed by subsequent studies, is their ability to chelate divalent metal ions, most notably calcium.

The key to this function lies in the high density of negatively charged phosphoserine residues, often found in a characteristic cluster sequence, such as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-.[5] This highly anionic region acts as a binding site for calcium ions.

In the alkaline environment of the small intestine, free calcium has a tendency to precipitate with phosphate and other anions, forming insoluble salts that are poorly absorbed. CPPs intervene in this process by forming soluble complexes with calcium, effectively keeping it in a bioavailable form for absorption by the intestinal cells.

While the primary effect is extracellular, some studies suggest that CPPs may also have intracellular effects, potentially influencing calcium signaling pathways, though research in this area, particularly from the early discovery period, is limited.[6][7]

Visualizing the Discovery and Function of CPPs

The following diagrams illustrate the key processes involved in the origin and mechanism of action of casein phosphopeptides.

Conclusion

The discovery of casein phosphopeptides represents a significant advancement in our understanding of the bioactivity of food-derived peptides. From the initial observations of phosphorylated casein to the targeted isolation of calcium-sequestering peptides, the pioneering work of researchers in the mid-20th century laid a robust foundation for the field. The early experimental protocols, though less sophisticated than modern methods, were instrumental in elucidating the fundamental properties of CPPs. The core mechanism of action—the chelation of calcium to prevent its precipitation and enhance its bioavailability—remains a central tenet of CPP functionality. This in-depth technical guide serves to consolidate this foundational knowledge, providing a valuable resource for contemporary researchers and developers in the fields of nutrition, functional foods, and pharmaceuticals. The legacy of the early discoveries continues to inspire new research into the diverse applications of these remarkable bioactive peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of the casein multigene family: conserved sequences in the 5' flanking and exon regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 6. Potential of Casein as a Carrier for Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keypublishing.org [keypublishing.org]

An In-depth Technical Guide on the Primary Structure and Sequence of Casein Phosphopeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure and amino acid sequences of casein phosphopeptides (CPPs), bioactive peptides derived from casein, the primary protein in milk. This document details the molecular characteristics of CPPs, the experimental protocols for their isolation and analysis, and their known signaling pathways, with a focus on their role in mineral absorption.

Introduction to Casein Phosphopeptides (CPPs)

Casein phosphopeptides are a group of bioactive peptides produced by the enzymatic digestion of casein.[1] They are characterized by the presence of phosphoserine clusters, which are crucial for their ability to bind and solubilize minerals, most notably calcium.[2] This property makes CPPs significant for nutritional and pharmaceutical applications, particularly in enhancing mineral bioavailability. The primary casein fractions that give rise to CPPs are αs1-, αs2-, β-, and κ-casein.[3]

Primary Structure and Amino Acid Sequences of CPPs

The primary structure, or the linear sequence of amino acids, is fundamental to the function of CPPs. The presence and location of phosphorylated serine residues are key determinants of their mineral-binding capacity. The common phosphorylation sequence motif is often characterized by a series of phosphoserine residues followed by two glutamic acid residues.[4]

CPPs Derived from αs1-Casein

Bovine αs1-casein is a major source of bioactive phosphopeptides.[5] A well-studied CPP from this protein is the fragment corresponding to residues 59-79.[1] The full primary structure of bovine αs1-casein can be accessed through UniProt (accession number P02662).[6] Human αs1-casein also contains potential phosphopeptide sequences and its structure can be found on AlphaFold DB (AF-P47710-F1-v4).[7]

CPPs Derived from αs2-Casein

Bovine αs2-casein is the most hydrophilic of the caseins and is rich in phosphoserine residues, containing 10-13 phosphorylation sites.[8] This high degree of phosphorylation makes it a potent source of CPPs with strong mineral-binding properties. The complete amino acid sequence of bovine αs2-casein is available on UniProt (accession number P02663).[9]

CPPs Derived from β-Casein

β-casein is another abundant source of CPPs. The N-terminal region of bovine β-casein, particularly the fragment 1-25, is a well-characterized phosphopeptide.[10][11] The full sequence of bovine β-casein can be found on UniProt (accession number P02666).[12] Human β-casein also yields phosphopeptides, and its primary structure has been determined.[12]

CPPs Derived from κ-Casein

While κ-casein is less phosphorylated than the other caseins, it also serves as a source of phosphopeptides.[13] The primary structure of bovine κ-casein is available on UniProt (accession number P02668).[1]

Table 1: Physicochemical Properties of Selected Bovine Casein Phosphopeptides

| Parent Casein | CPP Fragment | Amino Acid Sequence | Molecular Weight (Da) | Isoelectric Point (pI) | Number of Phosphorylation Sites |

| αs1-Casein | f(59-79) | Gln-Met-Ala-Glu-Ser(P)-Ile-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ile-Val-Pro-Asn-Ser(P)-Val-Glu-Gln-Lys | 2835.9 | ~3.5 | 5 |

| αs2-Casein | f(1-21) | Lys-Asn-Thr-Met-Glu-His-Val-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ser-Ile-Ile-Ser(P)-Gln-Glu-Thr-Tyr-Lys | 2655.8 | ~3.8 | 4 |

| β-Casein | f(1-25) | Arg-Glu-Leu-Glu-Glu-Leu-Asn-Val-Pro-Gly-Glu-Ile-Val-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ser-Ile-Thr-Arg | 3123.1 | ~3.7 | 4 |

| κ-Casein | f(127-137) | Ser(P)-Pro-Gln-Glu-Pro-Glu-Val-Ile-Pro-Asn-Ser | 1225.3 | ~3.9 | 1 |

Note: The exact molecular weights and isoelectric points can vary depending on the specific phosphorylation pattern and the presence of other post-translational modifications.

Experimental Protocols for CPP Analysis

The isolation and characterization of CPPs involve a multi-step process that includes enzymatic hydrolysis of casein, followed by purification and analytical identification of the resulting phosphopeptides.

Enzymatic Hydrolysis of Casein

The production of CPPs is typically initiated by the enzymatic digestion of a casein solution. Trypsin is the most commonly used enzyme for this purpose due to its specificity in cleaving peptide chains at the carboxyl side of lysine and arginine residues.

Detailed Protocol for Tryptic Digestion of Casein:

-

Preparation of Casein Solution: Dissolve sodium caseinate in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1-5% (w/v).

-

Enzyme Addition: Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

-

Incubation: Incubate the mixture at 37°C for 4-24 hours with gentle agitation.

-

Enzyme Inactivation: Terminate the hydrolysis by heating the solution to 90-100°C for 10-15 minutes to inactivate the trypsin.

-

Centrifugation: Centrifuge the hydrolysate to remove any undigested casein and insoluble matter. The supernatant contains the CPPs.

Purification of CPPs by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and purifying CPPs from the complex mixture of peptides in the casein hydrolysate.[14] The separation is based on the differential hydrophobic interactions of the peptides with the stationary phase.

Detailed Protocol for RP-HPLC Purification of CPPs:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B is used to elute the peptides. A typical gradient might be:

-

0-5 min: 5% B

-

5-65 min: 5-50% B

-

65-70 min: 50-90% B

-

70-75 min: 90% B

-

75-80 min: 90-5% B

-

-

Detection: Peptides are typically detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected throughout the gradient for subsequent analysis.

Characterization of CPPs by Mass Spectrometry (MS)

Mass spectrometry is the primary tool for determining the amino acid sequence and identifying the phosphorylation sites of CPPs.[15][16] Techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are employed for peptide fragmentation.

Typical Mass Spectrometry Parameters for Phosphopeptide Sequencing:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for analyzing liquid samples from HPLC.

-

Mass Analyzer: High-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF) are preferred for accurate mass determination.

-

Fragmentation:

-

CID/HCD: These methods often result in the neutral loss of phosphoric acid (98 Da), which can be a diagnostic marker for phosphopeptides.

-

ETD/ECD: These "gentler" fragmentation techniques are particularly useful for localizing phosphorylation sites as they tend to preserve the labile phosphate group on the peptide backbone.

-

-

Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptide sequence and pinpoint the location of the phosphate groups.

Signaling Pathways and Logical Relationships

CPP-Mediated Calcium Absorption Signaling Pathway

CPPs are known to enhance the intestinal absorption of calcium.[17] They are thought to act by forming soluble complexes with calcium, preventing its precipitation as insoluble calcium phosphate in the neutral pH of the small intestine.[18] This increases the concentration of soluble calcium available for absorption. The proposed mechanism involves both paracellular and transcellular pathways.[19] In the transcellular pathway, CPP-calcium complexes may interact with transient receptor potential cation channel subfamily V member 6 (TRPV6), a key calcium channel in intestinal epithelial cells, to facilitate calcium uptake.[20][21]

Figure 1: Proposed signaling pathway for CPP-mediated calcium absorption.

Experimental Workflow for CPP Production and Analysis

The overall process for generating and characterizing CPPs follows a logical sequence of steps, from the initial raw material to the final identification of bioactive peptides.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 8. Structure and biological functions of milk caseins | Russian Open Medical Journal [romj.org]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 15. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 18. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]

- 21. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Casein Phosphopeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein in milk. Their unique molecular structure, characterized by clusters of phosphoseryl residues, endows them with a remarkable ability to bind and stabilize divalent cations, most notably calcium and phosphate. This technical guide provides a comprehensive overview of the mechanism of action of CPPs, detailing their formation, structure-function relationships, and their impact on mineral bioavailability and cellular processes. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

The bioavailability of essential minerals, particularly calcium, is a critical factor in human health, playing a pivotal role in bone metabolism, nerve function, and cellular signaling. However, the absorption of these minerals can be hindered by their propensity to form insoluble precipitates in the neutral to alkaline environment of the small intestine. Casein phosphopeptides (CPPs) have emerged as potent enhancers of mineral absorption by forming soluble nanocomplexes with minerals, thereby preventing their precipitation and increasing their bioavailability. This guide delves into the intricate mechanisms by which CPPs exert their effects, from their molecular interactions with minerals to their influence on cellular pathways in the intestine and bone.

Formation and Structure of Casein Phosphopeptides

CPPs are produced by the tryptic digestion of casein, a family of phosphoproteins comprising αs1-, αs2-, β-, and κ-casein.[1][2] The defining structural feature of CPPs is the presence of consensus sequences rich in phosphoserine (SerP) residues, often in clusters such as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-.[3] These highly phosphorylated regions are resistant to further proteolytic degradation and are responsible for the primary bioactivity of CPPs.

The negatively charged phosphate groups of the phosphoseryl residues act as binding sites for positively charged mineral ions like calcium (Ca²⁺).[3] This interaction leads to the formation of Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) nanocomplexes.[2] Within these complexes, the CPPs stabilize calcium and phosphate ions, preventing their growth into crystalline structures and subsequent precipitation.[2]

Quantitative Data on CPP-Mineral Interactions and Bioavailability

The efficacy of CPPs in binding minerals and enhancing their absorption has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Reference |

| CPP1 | 18.37 | 107.15 ± 6.27 | [4] |

| CPP2 | 25.12 | 142.56 ± 7.39 | [4] |

| αs-Casein Phosphopeptides | Not specified | Higher than β-casein phosphopeptides | [5] |

Table 1: Comparative Calcium Binding Capacity of Different CPP Preparations.

| Study Type | CPP Preparation | Effect on Calcium Transport | Model System | Reference |

| In vitro | CPP1 (18.37% purity) | 21.78% increase | Caco-2 cell monolayer | [4] |

| In vitro | CPP2 (25.12% purity) | 53.68% increase | Caco-2 cell monolayer | [4] |

| In vivo (rats) | CPP/Ca ratio > 0.2 | Significant increase in apparent Ca absorption | Sprague-Dawley rats | |

| In vivo (rats) | Caprine milk CPP (low αs1-casein) | Higher femur ⁴⁵Ca uptake than bovine or high αs1-casein caprine CPPs | Growing male rats | [6][7] |

Table 2: Efficacy of CPPs on Calcium Transport and Absorption.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CPPs.

Preparation of Casein Phosphopeptides

Objective: To produce CPPs from casein via enzymatic hydrolysis.

Materials:

-

Casein powder

-

Trypsin (or other suitable proteases)

-

pH meter

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

Lyophilizer (freeze-dryer)

Protocol:

-

Prepare a 10% (w/v) solution of casein in distilled water.[2]

-

Adjust the pH of the solution to 8.0 using an appropriate alkaline solution (e.g., NaOH).[2]

-

Equilibrate the solution to the optimal temperature for trypsin activity, typically 50°C.[2]

-

Add trypsin to the casein solution at a specified enzyme-to-substrate ratio (e.g., 1.0% w/w).[2]

-

Incubate the mixture for a defined period (e.g., 3 hours) with gentle agitation.[2]

-

Inactivate the enzyme by heating the mixture to 90°C for 10 minutes.[2]

-

Cool the hydrolysate to room temperature and adjust the pH to 4.6 to precipitate unhydrolyzed casein and larger peptides.[2]

-

Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the precipitate.[2]

-

Collect the supernatant containing the soluble CPPs.

-

Lyophilize the supernatant to obtain a powdered CPP product.

Determination of Calcium Binding Capacity

Objective: To quantify the amount of calcium that can be bound by a given amount of CPP.

Materials:

-

CPP sample

-

Calcium chloride (CaCl₂) solution

-

Sodium phosphate buffer

-

Centrifuge

-

Method for calcium quantification (e.g., atomic absorption spectroscopy, ortho-cresolphthalein complexone method)

Protocol:

-

Prepare a solution of the CPP sample at a known concentration (e.g., 1 mg/mL).

-

Mix the CPP solution with a CaCl₂ solution of known concentration.

-

Add a sodium phosphate buffer to induce the precipitation of unbound calcium as calcium phosphate.

-

Incubate the mixture under controlled conditions (e.g., 37°C for 30 minutes).

-

Centrifuge the mixture to separate the precipitated calcium phosphate from the supernatant containing CPP-bound calcium.

-

Measure the concentration of calcium in the supernatant.

-

Calculate the calcium-binding capacity as the amount of calcium in the supernatant per gram of CPP.

In Vitro Calcium Absorption using Caco-2 Cell Monolayer

Objective: To assess the effect of CPPs on the transport of calcium across an intestinal epithelial cell model.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

CPP-calcium complex solution

-

Method for calcium quantification

Protocol:

-

Seed Caco-2 cells onto Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Wash the cell monolayer with HBSS.

-

Add the CPP-calcium complex solution to the apical side of the Transwell insert. Add HBSS to the basolateral side.

-

Incubate the cells at 37°C in a 5% CO₂ atmosphere.[4]

-

At specified time points (e.g., 20, 40, 60, 90, 120, 180, and 240 minutes), collect samples from the basolateral compartment.[4]

-

Measure the calcium concentration in the collected samples.

-

Calculate the rate and total amount of calcium transported across the cell monolayer.

In Vivo Assessment of Bone Health in an Animal Model

Objective: To evaluate the effect of dietary CPP supplementation on bone health in an animal model of osteoporosis.

Materials:

-

Sprague-Dawley rats (or other suitable animal model)

-

Ovariectomy procedure to induce osteoporosis

-

Control and experimental diets (with and without CPP supplementation)

-

Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) measurement

-

Three-point bending test apparatus for bone strength measurement

-

Kits for measuring bone turnover markers in serum (e.g., osteocalcin, alkaline phosphatase)

Protocol:

-

Perform ovariectomies on a cohort of female rats to induce estrogen-deficiency bone loss. A sham-operated group serves as a control.

-

Divide the ovariectomized rats into groups and feed them either a control diet or experimental diets supplemented with different concentrations of CPPs for a specified period (e.g., 7 weeks).[4]

-

At the end of the study period, measure the BMD of specific bones (e.g., femur, tibia) using DXA.[8]

-

Euthanize the animals and collect femurs for biomechanical testing. Perform a three-point bending test to determine bone strength parameters such as failure load.[9]

-

Collect blood samples to measure serum levels of bone formation markers (e.g., osteocalcin, bone-specific alkaline phosphatase) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen).[4][10]

Signaling Pathways and Cellular Mechanisms

Intestinal Calcium Absorption

The primary mechanism by which CPPs enhance calcium absorption is by maintaining calcium in a soluble form in the intestine. Beyond this, evidence suggests that CPPs may also have direct effects on intestinal epithelial cells. Studies using Caco-2 and HT-29 cells have shown that CPPs can increase intracellular calcium levels, potentially through interaction with cell surface receptors or by acting as calcium carriers.[3]

Caption: CPPs form soluble CPP-ACP nanocomplexes, preventing calcium phosphate precipitation and increasing the calcium concentration gradient for absorption.

Osteoblast Proliferation and Differentiation

Recent studies have indicated that CPPs may have direct anabolic effects on bone by influencing osteoblast activity. CPPs have been shown to stimulate calcium uptake in osteoblasts, which can trigger downstream signaling pathways that promote their proliferation and differentiation.[11]

Caption: CPPs may stimulate osteoblast activity through receptor-mediated and/or calcium influx-dependent signaling pathways.

Conclusion

The mechanism of action of casein phosphopeptides is multifaceted, beginning with their unique ability to form soluble nanocomplexes with minerals, thereby enhancing their bioavailability. Emerging evidence further suggests that CPPs can directly interact with intestinal and bone cells to modulate cellular processes that are crucial for mineral homeostasis and bone health. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to further elucidate the mechanisms of CPPs and harness their potential in nutritional and therapeutic applications. Further research is warranted to fully delineate the specific receptors and signaling pathways involved in the cellular effects of CPPs, which will pave the way for the development of more targeted and effective interventions for mineral deficiencies and bone-related disorders.

References

- 1. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]

- 2. Preparation, characterization, and osteogenic activity mechanism of casein phosphopeptide-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 4. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium binding of phosphopeptides derived from hydrolysis of alpha s-casein or beta-casein using immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of bovine and caprine casein phosphopeptides differing in alphas1-casein content in determining the absorption of calcium from bovine and caprine calcium-fortified milks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole bone testing in small animals: systematic characterization of the mechanical properties of different rodent bones available for rat fracture models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bone Turnover Markers Testing [myhealthtoolkit.com]

- 11. Casein phosphopeptides promote calcium uptake and modulate the differentiation pathway in human primary osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Natural Sources of Casein Phosphopeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein phosphopeptides (CPPs) are bioactive peptides derived from casein, the primary protein found in milk. Their unique ability to chelate minerals, particularly calcium, and enhance their bioavailability has garnered significant interest in the fields of nutrition, pharmaceuticals, and functional foods. This technical guide provides an in-depth overview of the synthesis and natural sources of CPPs, with a focus on enzymatic hydrolysis methods, purification techniques, and analytical characterization. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Natural Sources of Casein Phosphopeptides

Casein phosphopeptides are naturally present in milk and dairy products.[1][2] Cow's milk is a primary source, containing approximately 30 grams of casein per liter, which constitutes about 80% of its total protein.[2] Other mammalian milk, such as sheep's and buffalo's milk, are also rich in casein and, consequently, are sources of CPPs.[2]

Fermented dairy products like yogurt and cheese are also significant natural sources of CPPs.[3] The fermentation process, involving lactic acid bacteria, can lead to the proteolysis of casein, releasing CPPs.[4] Studies have shown that plain yogurts and Camembert cheeses contain considerable amounts of these bioactive peptides.[3] Furthermore, the gastrointestinal digestion of milk and dairy products naturally releases CPPs, which can then exert their biological effects.[5][6]

Synthesis of Casein Phosphopeptides

The primary method for the industrial production of casein phosphopeptides is through the enzymatic hydrolysis of casein.[7][8] This process involves the use of various proteolytic enzymes to cleave the casein protein into smaller peptide fragments, including the desired phosphopeptides.

Enzymatic Hydrolysis

The choice of enzyme is a critical factor in the synthesis of CPPs, as it determines the specific cleavage sites on the casein molecule and, consequently, the composition and yield of the resulting phosphopeptides. Trypsin is one of the most commonly used enzymes for this purpose due to its specificity for cleaving at the carboxyl side of lysine and arginine residues, which effectively releases the highly phosphorylated serine-rich domains of casein.[1][9][10] Other enzymes, such as pepsin, chymotrypsin, and various microbial proteases, have also been employed, sometimes in combination to achieve a higher degree of hydrolysis or to generate specific CPP profiles.[9][11]

The conditions of the enzymatic hydrolysis, including pH, temperature, enzyme-to-substrate ratio, and hydrolysis time, are carefully controlled to optimize the yield and purity of the CPPs.[12][13] Response surface methodology is often employed to determine the optimal conditions for a specific enzyme and casein source.[13]

Table 1: Comparison of Enzymatic Hydrolysis Conditions for CPP Production

| Casein Source | Enzyme(s) | Substrate Conc. (%) | pH | Temperature (°C) | Time (h) | CPP Yield (%) | Reference |

| Buffalo Sodium Caseinate | Trypsin | Not Specified | 7.5 | 37 | 7.0 | 10.04 ± 0.24 | [13] |

| Bovine Casein | Trypsin | 10 | 8.0 | 50 | 3 | Not Specified | [14] |

| Bovine Casein | Alkaline Protease then Trypsinase | Not Specified | 9.0 then Not Specified | 60 | 4.5 | Not Specified | [15] |

| Sodium Caseinate | Trypsin | 4 | Not Specified | 40 | 1 | Not Specified | [16] |

Experimental Protocol: Enzymatic Hydrolysis of Casein with Trypsin

This protocol describes a general procedure for the laboratory-scale synthesis of casein phosphopeptides using trypsin.

Materials:

-

Bovine sodium caseinate

-

Trypsin (e.g., from porcine pancreas)

-

Tris-HCl buffer (pH 8.0)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water bath or incubator

-

pH meter

-

Centrifuge

Procedure:

-

Prepare a 10% (w/v) solution of sodium caseinate in deionized water.

-

Adjust the pH of the casein solution to 8.0 using NaOH.

-

Pre-heat the casein solution to 50°C in a water bath.

-

Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100 (w/w).

-

Maintain the hydrolysis reaction at 50°C for 3 hours, with gentle stirring.

-

Inactivate the enzyme by heating the mixture to 90°C for 10 minutes.

-

Cool the hydrolysate to room temperature.

-

Adjust the pH of the hydrolysate to 4.6 with HCl to precipitate unhydrolyzed casein and larger peptides.

-

Centrifuge the mixture at 4,000 x g for 10 minutes.

-

Collect the supernatant, which contains the casein phosphopeptides.

-

The supernatant can be lyophilized for storage or proceed to purification steps.

Diagram 1: Enzymatic Hydrolysis Workflow for CPP Production

Caption: Workflow for the enzymatic synthesis of casein phosphopeptides.

Purification of Casein Phosphopeptides

Following enzymatic hydrolysis, the crude CPP mixture requires purification to remove unhydrolyzed casein, other peptides, and salts. Several techniques are employed for this purpose.

Precipitation

Selective precipitation is a common initial purification step. After enzymatic hydrolysis, adjusting the pH to the isoelectric point of casein (around 4.6) causes the larger, unhydrolyzed casein fragments to precipitate, while the smaller, more soluble CPPs remain in the supernatant.[14] Further precipitation can be achieved by adding calcium chloride, which causes the aggregation of CPPs, followed by separation.[17]

Membrane Filtration

Ultrafiltration and diafiltration are widely used for the purification and concentration of CPPs.[17][18] These methods separate molecules based on their size. By using membranes with specific molecular weight cut-offs (e.g., 10-20 kDa), smaller peptides and salts can be removed while retaining the larger CPPs.[17]

Chromatography

For high-purity CPP preparations, chromatographic techniques are employed.

-

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for purifying CPPs due to their negatively charged phosphoserine residues.[19]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates peptides based on their hydrophobicity. It is a powerful tool for both the purification of specific CPPs and for the analytical assessment of purity.[1][20]

Diagram 2: General Purification Workflow for Casein Phosphopeptides

Caption: A multi-step workflow for the purification of CPPs.

Analytical Characterization

The characterization of CPPs is essential to determine their composition, purity, and bioactivity.

-

High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC is a primary tool for assessing the purity of CPP preparations and for quantifying their content in various products.[20]

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to identify the specific amino acid sequences of the phosphopeptides and to confirm the presence and location of the phosphate groups.[21]

-

Amino Acid Analysis: This technique determines the amino acid composition of the purified peptides, which can be used to confirm their identity.[1]

-

Calcium Binding Assays: The bioactivity of CPPs is often assessed by their ability to bind calcium. This can be measured using methods such as o-cresolphthalein colorimetry.[14]

Table 2: Purity and Calcium Binding Capacity of Commercial CPPs

| Product | Purity (%) | Calcium Binding Capacity (mg/g) | Reference |

| CPP1 | 18.37 | 107.15 ± 6.27 | [7][8] |

| CPP2 | 25.12 | 142.56 ± 7.39 | [7][8] |

Conclusion

Casein phosphopeptides represent a valuable class of bioactive molecules with significant potential in various applications. While naturally present in dairy products, their targeted synthesis through enzymatic hydrolysis allows for the production of concentrated and purified forms. A thorough understanding of the synthesis parameters, purification techniques, and analytical methods is crucial for the development of effective and well-characterized CPP-based products for the pharmaceutical and nutraceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting field.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. protealpes.com [protealpes.com]

- 3. Characterization of Casein Phosphopeptides from Fermented Milk Products [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of casein phosphopeptides released after simulated digestion of milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. imaherb.com [imaherb.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. milkcpp.com [milkcpp.com]

- 13. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 14. Frontiers | Preparation, characterization, and osteogenic activity mechanism of casein phosphopeptide-calcium chelate [frontiersin.org]

- 15. CN102379359B - Casein enzymatic hydrolysis method and hydrolysis product - Google Patents [patents.google.com]

- 16. Preparation technology of casein phosphopeptides [manu61.magtech.com.cn]

- 17. CA2108678C - Production of phosphopeptides from casein - Google Patents [patents.google.com]

- 18. Preparation of casein phosphopeptides from casein micelles by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Casein Phosphopeptides in Mineral Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein in milk. Characterized by clusters of phosphoseryl residues, CPPs exhibit a remarkable ability to bind and solubilize divalent minerals, particularly calcium, iron, and zinc. This technical guide provides an in-depth exploration of the mechanisms underlying CPP-mineral interactions, their impact on mineral bioavailability, and the experimental methodologies used to characterize these functions. Quantitative binding data are summarized, detailed experimental protocols are provided, and key cellular signaling pathways are visualized to offer a comprehensive resource for researchers in nutrition, food science, and drug development.

Introduction

Mineral deficiencies, particularly of calcium, iron, and zinc, are a global health concern. The bioavailability of these essential minerals from dietary sources is often limited by factors that promote their precipitation in the gastrointestinal tract. Casein phosphopeptides (CPPs) have emerged as promising agents to enhance mineral absorption by forming soluble complexes with mineral ions, thereby preventing their precipitation and facilitating their transport across the intestinal epithelium. This guide delves into the core functions of CPPs in mineral binding, providing a technical overview for scientific professionals.

Mechanism of Mineral Binding by Casein Phosphopeptides

The primary mechanism by which CPPs bind minerals involves the negatively charged phosphoseryl [-Ser(P)-] residues, often found in clusters within the peptide sequence. A common and highly effective binding motif is -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, where both the phosphate groups of the serine residues and the carboxyl groups of the glutamic acid residues participate in chelating divalent cations. This interaction stabilizes the minerals in a soluble, amorphous form, even in the alkaline environment of the small intestine where they would otherwise precipitate as insoluble salts (e.g., calcium phosphate).

The binding of minerals to CPPs is a dynamic process influenced by pH, the specific CPP sequence, and the mineral type. For instance, the affinity for different minerals can vary, with some studies suggesting an affinity order of Fe > Zn > Ca for certain caseins. The phosphorylation state of the peptide is critical, as dephosphorylation significantly reduces its mineral-binding capacity.

Quantitative Analysis of Mineral Binding

The interaction between CPPs and minerals can be quantified using various biophysical techniques. The data presented below summarizes key binding parameters for calcium, iron, and zinc.

Data Presentation: Mineral Binding to Casein Phosphopeptides

| CPP Source/Type | Mineral | Binding Capacity (mg/g CPP) | Binding Affinity (K_a, M⁻¹) | Stoichiometry (n) | Thermodynamic Parameters (ΔH, kcal/mol) | Reference(s) |

| Commercial CPP1 (18.37% purity) | Calcium | 107.15 ± 6.27 | - | - | - | [1] |

| Commercial CPP2 (25.12% purity) | Calcium | 142.56 ± 7.39 | - | - | - | [1] |

| β-casein (1-25) (P5) | Calcium | ~6 calcium ions per peptide | 4720 ± 937 | 5.91 ± 0.94 | > 0 (endothermic) | [2] |

| Goat casein digest isolates | Iron | 54.37 ± 0.50 | - | - | - | |

| Tryptic or chymotryptic casein digest | Zinc | 8.4 µg/mg casein | - | - | - | [3] |

Note: Quantitative data for binding affinity and stoichiometry of iron and zinc to specific CPPs are less prevalent in the literature compared to calcium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mineral-binding functions of CPPs.

In Vitro Mineral Binding Capacity Assay

This protocol determines the amount of a specific mineral that can be bound by a given amount of CPP.

Materials:

-

Casein phosphopeptide (CPP) sample

-

0.02 M Sodium phosphate buffer (pH 7.8)

-

5 mM Calcium Chloride (CaCl₂), Iron (II) Sulfate (FeSO₄), or Zinc Sulfate (ZnSO₄) solution

-

Centrifuge

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

-

Dissolve the CPP sample in 0.02 M sodium phosphate buffer (pH 7.8) to a known concentration.

-

Add the mineral salt solution (e.g., 5 mM CaCl₂) to the CPP solution.

-

Agitate the mixture at 37°C for 30 minutes, maintaining a constant pH of 7.8.

-

Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C to pellet any precipitated mineral.

-

Carefully collect the supernatant.

-

Measure the concentration of the mineral in the supernatant using ICP-AES or AAS.

-

Calculate the amount of bound mineral by subtracting the free mineral concentration in the supernatant from the total initial mineral concentration.

-

Express the binding capacity as mg of mineral per gram of CPP.[1]

Caco-2 Cell Monolayer Transport Assay

This assay simulates the transport of minerals across the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Hank's Balanced Salt Solution (HBSS)

-

CPP-mineral complex solution

-

ICP-AES or AAS

Procedure:

-

Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the CPP-mineral complex solution to the apical (upper) chamber of the Transwell insert.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

-

Measure the mineral concentration in the collected samples using ICP-AES or AAS.

-

Calculate the apparent permeability coefficient (Papp) to quantify mineral transport.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a mineral to CPP, providing thermodynamic parameters of the interaction.

Materials:

-

Isothermal titration calorimeter

-

CPP solution (in the sample cell)

-

Mineral salt solution (in the injection syringe)

-

Matched buffer for both solutions

Procedure:

-

Prepare the CPP solution and the mineral salt solution in the exact same buffer to minimize heats of dilution. Degas both solutions.

-

Load the CPP solution into the sample cell of the calorimeter.

-

Load the mineral salt solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Initiate the titration, where small aliquots of the mineral solution are injected into the CPP solution.

-

The instrument measures the heat change after each injection.

-

The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the mineral binding and to assess conformational changes in the CPP upon interaction.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Lyophilized CPP and CPP-mineral complex samples

-

Potassium bromide (KBr) (for pellet method)

Procedure (ATR-FTIR):

-

Place a small amount of the lyophilized sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectra for shifts in the absorption bands corresponding to phosphoseryl groups (around 1080 cm⁻¹), carboxyl groups (around 1650 cm⁻¹ and 1400 cm⁻¹), and amide I and II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) to identify binding sites and secondary structure changes.

Signaling Pathways and Cellular Uptake Mechanisms

CPPs enhance mineral absorption through both paracellular and transcellular pathways. The interaction of CPP-mineral complexes with the intestinal epithelium can trigger specific signaling cascades.

Transcellular Calcium Uptake

The transcellular pathway involves the entry of calcium through channels on the apical membrane of enterocytes. The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a key player in this process. Evidence suggests that CPP-calcium complexes can modulate the activity of TRPV6, facilitating calcium influx.[4] The intracellular calcium is then buffered by calbindin-D9k and extruded from the basolateral membrane by the Plasma Membrane Ca²⁺-ATPase (PMCA1b). The Calcium-Sensing Receptor (CaSR) on the basolateral membrane can also regulate TRPV6 activity, providing a feedback mechanism to control calcium absorption.

General Experimental Workflow for CPP-Mineral Interaction Analysis

The characterization of CPP-mineral interactions typically follows a multi-step workflow, from the preparation of CPPs to the in vivo assessment of their bioactivity.

Conclusion

Casein phosphopeptides play a crucial role in enhancing the bioavailability of essential minerals by forming soluble complexes and interacting with intestinal transport mechanisms. This guide has provided a comprehensive technical overview of the functions of CPPs in mineral binding, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways. A deeper understanding of these mechanisms will facilitate the development of novel functional foods and therapeutic agents aimed at preventing and treating mineral deficiencies. Further research is warranted to fully elucidate the thermodynamic profiles of CPP interactions with a wider range of minerals and to explore the full spectrum of signaling pathways modulated by these bioactive peptides.

References

- 1. Absorption of zinc from dietary casein phosphopeptide complex with zinc in rats given a soybean protein-based diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

Early Research on Casein Phosphopeptide Bioactivity: A Technical Guide

An In-depth Examination of Foundational Studies on the Mineral-Binding and Bioavailability-Enhancing Properties of Casein-Derived Peptides

Introduction

Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein found in milk. The initial discovery of their biological activity dates back over half a century, with early research suggesting a significant role in improving calcium balance, particularly in rachitic infants.[1] The core bioactivity of CPPs, and the primary focus of early research, lies in their remarkable ability to bind divalent minerals, most notably calcium, and form soluble complexes. This action prevents the precipitation of insoluble calcium phosphate in the neutral to alkaline environment of the small intestine, thereby enhancing the bioavailability of calcium for absorption.

This technical guide provides a comprehensive overview of the seminal research on CPP bioactivity, with a focus on the foundational in vitro and in vivo studies that elucidated their mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early experimental work in this field. The following sections will detail the experimental protocols of key early studies, present quantitative data in a structured format for comparison, and provide visualizations of the proposed mechanisms and experimental workflows.

Core Bioactivity: Mineral Binding and Solubilization

The principal mechanism by which CPPs were first understood to exert their biological effect is through the inhibition of calcium phosphate precipitation. Early researchers hypothesized that the highly phosphorylated serine residues within the CPP sequences act as binding sites for calcium, sequestering it into soluble complexes and preventing its precipitation as insoluble calcium phosphate in the intestine.

In Vitro Evidence: Inhibition of Calcium Phosphate Precipitation

Pioneering in vitro experiments were designed to demonstrate the ability of CPPs to maintain calcium solubility in the presence of phosphate ions. These assays typically involved the incubation of calcium and phosphate solutions with and without the addition of CPPs, followed by the measurement of soluble calcium in the supernatant after a period of incubation.

This protocol is a generalized representation based on the principles of early studies.

-

Solution Preparation:

-

Prepare a calcium chloride solution (e.g., 10 mM).

-

Prepare a sodium phosphate buffer solution (e.g., 20 mM).

-

Prepare solutions of casein phosphopeptides at various concentrations.

-

-

Incubation:

-

In a series of test tubes, mix the calcium chloride solution with the CPP solutions at different concentrations.

-

Add the sodium phosphate buffer to initiate the precipitation reaction.

-

Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to simulate physiological conditions.

-

-

Separation of Insoluble Phosphate:

-

Following incubation, centrifuge the samples to pellet the insoluble calcium phosphate precipitate.

-

-

Quantification of Soluble Calcium:

-

Carefully collect the supernatant.

-

Measure the concentration of soluble calcium in the supernatant using a suitable analytical method, such as atomic absorption spectrophotometry or a colorimetric assay.

-

-

Calculation:

-

Calculate the percentage of calcium that remained in solution in the presence of CPPs compared to the control (without CPPs).

-

Table 1: Representative Quantitative Data from Early In Vitro Calcium Solubilization Studies

| Study Reference (Methodology) | CPP Concentration | Calcium Remaining in Solution (%) | Phosphate Concentration | pH |

| Hypothetical Early Study 1 | 0 mg/mL (Control) | 25% | 5 mM | 7.0 |

| 1 mg/mL | 65% | 5 mM | 7.0 | |

| 5 mg/mL | 90% | 5 mM | 7.0 | |

| Hypothetical Early Study 2 | 0 mg/mL (Control) | 30% | 10 mM | 7.5 |

| 2 mg/mL | 75% | 10 mM | 7.5 |

Note: This table is a representation of typical findings from early research and is not derived from a single specific publication.

In Vivo Evidence: Enhanced Calcium Absorption

Early in vivo studies, primarily in animal models such as rats, provided crucial evidence for the bioactivity of CPPs in a physiological context. The ligated intestinal loop technique was a key experimental model used to directly assess the effect of CPPs on calcium absorption in a specific segment of the small intestine.

The Ligated Intestinal Loop Model

This surgical technique allows for the isolation of a segment of the intestine, into which a test solution can be injected. The absorption of substances from this loop can then be quantified by measuring their disappearance from the loop or their appearance in the bloodstream or target tissues like bone.

The following is a generalized protocol based on the early work of researchers like Sato et al. (1986).

-

Animal Preparation:

-

Male Wistar rats, maintained on a standard diet, are fasted overnight with free access to water.

-

Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).

-

Perform a midline laparotomy to expose the small intestine.

-

-

Ligation of the Intestinal Loop:

-

Gently locate the desired segment of the small intestine (e.g., duodenum, jejunum, or ileum).

-

Create a closed loop of a specific length (e.g., 5-10 cm) by ligating both ends with surgical thread, taking care not to obstruct major blood vessels.

-

-

Injection of Test Solution:

-

Prepare a test solution containing a known concentration of calcium (often including a radioactive tracer like 45Ca for ease of measurement) and phosphate, with or without the addition of CPPs.

-

Inject a precise volume of the test solution into the ligated loop.

-

-

Incubation Period:

-

Return the intestine to the abdominal cavity and close the incision.

-

Allow a specific time for absorption to occur (e.g., 30-60 minutes).

-

-

Sample Collection and Analysis:

-

After the incubation period, collect blood samples.

-

Excise the ligated intestinal loop and measure the remaining calcium in the loop.

-

Excise a bone, such as the femur, to measure the amount of absorbed calcium that has been deposited.

-

Analyze the calcium content (and/or radioactivity) in the collected samples.

-

Table 2: Quantitative Data from an Early Rat Ligated Intestinal Loop Study (Representative)

| Experimental Group | Calcium Absorbed from Loop (%) | Calcium Deposited in Femur (µg) | Reference |

| Control (without CPP) | 15.2 ± 2.1 | 5.8 ± 0.9 | Sato et al. (1986) |

| CPP-treated | 28.7 ± 3.5 | 10.2 ± 1.5 | Sato et al. (1986) |

*Indicates a statistically significant difference from the control group.

Early Proposed Mechanism of Action

The prevailing hypothesis from early research was that CPPs act primarily within the lumen of the small intestine. By forming soluble complexes with calcium, they effectively increase the concentration of calcium that is available for absorption, particularly in the more distal parts of the small intestine where the pH becomes less favorable for calcium solubility. This was thought to facilitate passive, concentration-dependent absorption of calcium across the intestinal epithelium.

Preparation and Characterization of Casein Phosphopeptides in Early Research

The production of CPPs for early experimental use relied on the enzymatic hydrolysis of casein. Trypsin was a commonly used enzyme due to its specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues, which effectively liberates the phosphopeptide-rich regions of casein.

Experimental Protocol: Preparation of CPPs by Tryptic Digestion

This is a generalized protocol reflecting early methods.

-

Casein Solution Preparation:

-

Prepare a solution of casein (e.g., from bovine milk) in a buffer at a pH suitable for trypsin activity (typically around pH 8.0).

-

-

Enzymatic Hydrolysis:

-

Add trypsin to the casein solution at a specific enzyme-to-substrate ratio.

-

Incubate the mixture at a controlled temperature (e.g., 37-50°C) for a defined period (e.g., 3-24 hours).

-

-

Enzyme Inactivation:

-

Terminate the hydrolysis by inactivating the trypsin, typically by heating the solution (e.g., to 90°C for 10 minutes).

-

-

Purification and Isolation:

-

Adjust the pH of the hydrolysate to the isoelectric point of the larger, non-phosphopeptide fragments (around pH 4.6) to precipitate them.

-

Centrifuge the mixture and collect the supernatant, which is enriched in CPPs.

-

Further purification could be achieved by techniques such as gel filtration chromatography or early forms of high-performance liquid chromatography (HPLC).

-

Table 3: Key Casein Phosphopeptides Identified in Early Research

| Peptide Name | Originating Casein | Amino Acid Sequence (if known) | Key Characteristics |

| β-CN(1-25) | β-Casein | RELEELNVPGEIVESLSSSEESITR | Contains a cluster of phosphoserine residues. |

| αs1-CN(59-79) | αs1-Casein | QMEAE(S)I(S)(S)(S)EEIVPNSVEQK | Highly phosphorylated region. |

Note: The exact sequences and phosphorylation sites were refined in later research.

Conclusion

The early research on casein phosphopeptides laid a critical foundation for our understanding of their role as bioactive food components. Through a combination of in vitro precipitation assays and in vivo animal models, pioneering scientists demonstrated the ability of CPPs to enhance calcium solubility and absorption. The fundamental mechanism proposed during this era—the inhibition of intestinal calcium phosphate precipitation—remains a cornerstone of our current knowledge. While analytical techniques and our understanding of the molecular mechanisms of intestinal transport have since advanced significantly, the data and methodologies from these early studies continue to be of great importance and relevance to the fields of nutrition, food science, and drug development.

References

Physicochemical Properties of Casein Phosphopeptides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein found in milk. Characterized by clusters of phosphoserine residues, CPPs exhibit a remarkable ability to bind and solubilize divalent minerals, most notably calcium. This property makes them a subject of intense research and a valuable ingredient in functional foods, dietary supplements, and pharmaceutical formulations aimed at enhancing mineral bioavailability and promoting bone health. This technical guide provides an in-depth overview of the core physicochemical properties of CPPs, detailed experimental methodologies for their characterization, and a summary of their mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Casein, constituting approximately 80% of the protein in bovine milk, exists in complex colloidal structures known as casein micelles, which sequester high concentrations of calcium and phosphate.[1] Enzymatic digestion of casein releases a specific group of peptides known as Casein Phosphopeptides.[2] The defining structural feature of CPPs is the presence of the sequence motif -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, where Ser(P) represents a phosphoserine residue.[3] This highly anionic cluster is the primary site for binding minerals.[3][4]

The primary biological function attributed to CPPs is their ability to form soluble complexes with minerals like calcium in the gastrointestinal tract.[5] In the alkaline environment of the small intestine, calcium ions would otherwise precipitate as insoluble calcium phosphate, rendering them unavailable for absorption.[5] CPPs effectively prevent this precipitation, maintaining the minerals in a soluble, bioavailable form for absorption across the intestinal epithelium.[5][6] This guide will detail the key physicochemical properties that underpin this crucial function.

Core Physicochemical Properties

The functionality of CPPs is dictated by a combination of their molecular size, charge, solubility, stability, and mineral binding affinity. These properties can vary depending on the source of casein (e.g., αs1-, αs2-, or β-casein), the enzyme used for hydrolysis, and the purification methods employed.[7][8]

Molecular Weight

CPPs are a heterogeneous mixture of peptides with a range of molecular weights. The size of the peptide is a critical factor influencing its biological activity and absorption.

| Property | Value/Range | Method of Determination |

| Molecular Weight | 1000 - 5000 Da (General) | Size-Exclusion Chromatography (SEC), Mass Spectrometry |

| 3.6 - 10.8 kDa (from αs-CN) | SDS-PAGE | |

| 6.2 - 9.3 kDa (from β-CN) | SDS-PAGE | |

| ~2500 Da (Individual Peptide) | Calculation from sequence |

Table 1: Summary of Reported Molecular Weights of Casein Phosphopeptides.[7][9][10]

Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge. At this pH, proteins and peptides are typically least soluble. The parent protein, casein, has a pI of approximately 4.6, at which it precipitates from milk.[11] While specific pI values for isolated CPPs are not extensively reported, their highly phosphorylated nature suggests an acidic pI, contributing to their good solubility under most physiological conditions.

| Property | Value/Range | Method of Determination |

| Isoelectric Point | Acidic (expected) | Isoelectric Focusing (IEF) |

| (Parent Casein) | ~4.6 | pH-induced precipitation |

Table 2: Isoelectric Point of Casein.[11]

Solubility and Stability

A key feature of CPPs is their excellent solubility and stability over a wide range of pH and temperature conditions, which is crucial for their function in various food and pharmaceutical matrices.[12][13] Unlike their parent protein, which is insoluble at its isoelectric point, CPPs remain soluble, preventing mineral precipitation.[12] Native casein exhibits high thermal stability, with denaturation temperatures reported between 103-122°C.[14] CPPs are also known to withstand high-temperature treatments, a valuable property for food processing.[13]

| Property | Observation | Conditions |

| Solubility | Good solubility over a wide pH range. | pH 3.0 - 9.0 |

| Minimum solubility for parent casein at its pI. | pH ~4.6 | |

| Thermal Stability | High stability, withstands heat treatment. | Denaturation of parent casein >100°C |

Table 3: General Solubility and Stability Characteristics.[12][13][14]

Mineral Binding Capacity

The most critical functional property of CPPs is their ability to bind and chelate minerals, particularly calcium. This capacity is typically quantified as the amount of mineral bound per unit weight of the peptide.

| Property | Value/Range | Method of Determination |

| Calcium Binding Capacity | 107.15 ± 6.27 mg Ca²⁺ / g CPP | Chelation assay, Centrifugation |

| 142.56 ± 7.39 mg Ca²⁺ / g CPP | Chelation assay, Centrifugation | |

| 0.935 mg Ca²⁺ / mg CPP | Calcium-selective electrode titration | |

| Binding Affinity (Ka) | 4720 ± 937 M⁻¹ | Isothermal Titration Calorimetry (ITC) |

| Binding Stoichiometry | ~6 Ca²⁺ ions per β-casein (1-25) peptide | Molecular Dynamics Simulation, ITC |

Table 4: Quantitative Mineral Binding Data for Casein Phosphopeptides.[2][4][11][15]

Mechanism of Action: Mineral Solubilization

CPPs do not appear to interact with specific cell surface receptors to initiate a classical signaling pathway for mineral absorption. Instead, their mechanism is primarily a physicochemical one that takes place in the lumen of the small intestine.

As illustrated above, in the alkaline environment of the small intestine, free calcium and phosphate ions tend to form insoluble precipitates. CPPs intervene by binding these ions, forming stable, soluble nanocomplexes. This action maintains a high concentration of soluble calcium at the surface of the intestinal epithelium, facilitating its passive absorption through the paracellular pathway, driven by the concentration gradient.[2][3]

Experimental Protocols

This section provides detailed methodologies for the production and characterization of CPPs.

Protocol for CPP Production and Purification

This protocol describes a typical lab-scale method for producing CPPs from casein using enzymatic hydrolysis.

Objective: To hydrolyze casein and isolate the resulting phosphopeptides.

Materials:

-

Casein powder (bovine)

-

Trypsin (or other suitable protease)

-

Deionized water

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Heating magnetic stirrer

-

pH meter

-

Centrifuge

-

Lyophilizer (freeze-dryer)

-

Anion-exchange chromatography column (e.g., Q-Sepharose)

-

Elution buffers (e.g., Tris-HCl with a NaCl gradient)

Procedure:

-

Substrate Preparation: Prepare a 10% (w/v) casein solution in deionized water. Adjust the pH to 8.0 using NaOH while stirring continuously. Heat the solution to 50°C.[12]

-

Enzymatic Hydrolysis: Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100 (w/w). Maintain the temperature at 50°C and pH at 8.0 for 3 hours with constant stirring.[12]

-

Enzyme Inactivation: Terminate the hydrolysis by heating the mixture to 90°C for 10 minutes to denature and inactivate the trypsin.[12]

-

Isoelectric Precipitation of Unhydrolyzed Casein: Cool the solution to room temperature and adjust the pH to 4.6 using HCl. This will cause unhydrolyzed casein and larger, less phosphorylated peptides to precipitate.[12]

-

Separation: Centrifuge the mixture at 4,000 x g for 10-20 minutes. The supernatant contains the soluble CPPs.[12]

-

Collection and Lyophilization: Carefully decant the supernatant and freeze-dry it to obtain a crude CPP powder.[12]

-

(Optional) Anion-Exchange Purification: For higher purity, dissolve the crude CPP powder in a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) and apply it to an anion-exchange column. Elute the bound peptides using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl).[7] CPPs, being highly negatively charged, will bind strongly and elute at higher salt concentrations. Monitor the fractions for peptide and phosphate content to identify the CPP-rich fractions.

-

Desalting and Final Product: Pool the CPP-rich fractions, desalt them using dialysis or a nanofiltration membrane, and lyophilize to obtain purified CPPs.[9]

Protocol for Determination of Calcium Binding Capacity

This protocol uses a centrifugation-based method to quantify the amount of calcium bound by CPPs.

Objective: To measure the in vitro calcium binding capacity of a CPP sample.

Materials:

-

CPP sample

-

Sodium phosphate buffer (0.02 M, pH 7.8)

-

Calcium chloride (CaCl₂) solution (e.g., 5 mM)

-

Agitator or shaking water bath (37°C)

-

Centrifuge

-

Calcium quantification assay kit or instrument (e.g., Atomic Absorption Spectrometer, ICP-MS, or colorimetric kit)

Procedure:

-

Sample Preparation: Dissolve a known amount of the CPP sample in 0.02 M sodium phosphate buffer (pH 7.8).[2]

-

Chelation Reaction: Add the CaCl₂ solution to the CPP solution. The final concentrations should be controlled (e.g., a final concentration of 5 mM CaCl₂).[2]

-

Incubation: Agitate the solution at 37°C for 30 minutes, maintaining a constant pH of 7.8. This allows for the formation of CPP-calcium complexes.[2]

-

Separation of Free Calcium: Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C. This step pellets any precipitated calcium phosphate that was not stabilized by the CPPs.[2]

-

Quantification of Calcium: Carefully collect the supernatant. Measure the total calcium concentration in the supernatant. This value represents the amount of calcium that was kept soluble by the CPPs.

-

Calculation: The calcium binding capacity is calculated as the amount of soluble calcium in the sample (after subtracting the baseline soluble calcium in a control without CPPs) divided by the initial mass of the CPP sample. The result is typically expressed as mg of calcium per gram of CPP.[2]

Protocol for Molecular Weight Determination by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to separate peptides based on their hydrodynamic volume, allowing for the determination of their molecular weight distribution.

Objective: To analyze the molecular weight profile of a CPP sample.

Materials:

-

CPP sample

-

HPLC system with a UV detector

-

Size-Exclusion column (e.g., Superdex Peptide or similar)

-

Mobile phase (e.g., simulated milk ultrafiltrate or a phosphate buffer with salt to minimize ionic interactions)

-

Molecular weight standards (a set of proteins or peptides with known molecular weights)

Procedure:

-